
5-Ethyl-4-methyl-4H-1,2,4-triazole-3-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethyl-4-methyl-4H-1,2,4-triazole-3-sulfonyl chloride: is a heterocyclic compound that belongs to the triazole family Triazoles are five-membered rings containing three nitrogen atoms, and they are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethyl-4-methyl-4H-1,2,4-triazole-3-sulfonyl chloride typically involves the reaction of 5-ethyl-4-methyl-4H-1,2,4-triazole-3-thiol with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the sulfonyl chloride group. The general reaction can be represented as follows:
5-Ethyl-4-methyl-4H-1,2,4-triazole-3-thiol+Chlorosulfonic acid→5-Ethyl-4-methyl-4H-1,2,4-triazole-3-sulfonyl chloride+HCl
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of advanced techniques such as microwave-assisted synthesis can also be employed to enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: 5-Ethyl-4-methyl-4H-1,2,4-triazole-3-sulfonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form corresponding sulfonamide, sulfonate, or sulfone derivatives.
Oxidation and Reduction: The triazole ring can participate in oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine to neutralize the HCl formed during the reaction.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed:
Sulfonamide Derivatives: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfones: Formed by the reaction with thiols.
Scientific Research Applications
Chemistry: 5-Ethyl-4-methyl-4H-1,2,4-triazole-3-sulfonyl chloride is used as a building block in the synthesis of various heterocyclic compounds. It serves as a precursor for the preparation of sulfonamide and sulfone derivatives, which have significant applications in medicinal chemistry .
Biology and Medicine: In biological research, this compound is used to study the interactions of sulfonyl chloride derivatives with biological molecules.
Industry: In the industrial sector, this compound is used in the production of agrochemicals and materials. Its derivatives are employed as corrosion inhibitors, fungicides, and herbicides .
Mechanism of Action
The mechanism of action of 5-Ethyl-4-methyl-4H-1,2,4-triazole-3-sulfonyl chloride involves the interaction of the sulfonyl chloride group with nucleophilic sites on target molecules. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles such as amines, thiols, and hydroxyl groups. This reactivity makes it a valuable tool in the modification of biological molecules and the inhibition of enzyme activity .
Comparison with Similar Compounds
- 4-Methyl-4H-1,2,4-triazole-3-thiol
- 3-Amino-5-methylthio-1H-1,2,4-triazole
- 4-Phenyl-1,2,4-triazoline-3,5-dione
Comparison: Compared to other triazole derivatives, 5-Ethyl-4-methyl-4H-1,2,4-triazole-3-sulfonyl chloride is unique due to the presence of the sulfonyl chloride group. This functional group imparts distinct reactivity, making it suitable for specific applications in chemical synthesis and biological research. The presence of the ethyl and methyl groups on the triazole ring also influences its chemical properties and reactivity .
Properties
Molecular Formula |
C5H8ClN3O2S |
|---|---|
Molecular Weight |
209.66 g/mol |
IUPAC Name |
5-ethyl-4-methyl-1,2,4-triazole-3-sulfonyl chloride |
InChI |
InChI=1S/C5H8ClN3O2S/c1-3-4-7-8-5(9(4)2)12(6,10)11/h3H2,1-2H3 |
InChI Key |
LWCASZCKSRSXFT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN=C(N1C)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


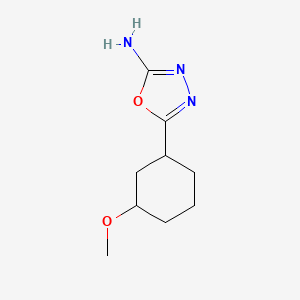

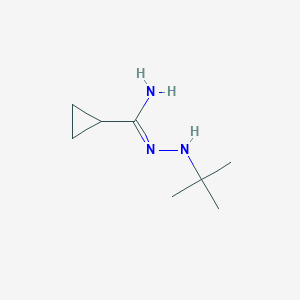
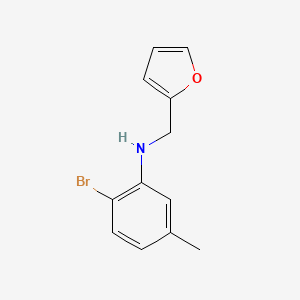
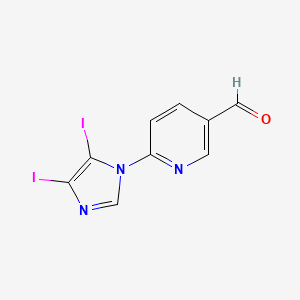
![Methyl 3-(propan-2-yl)-5H,6H,7H,8H,9H-imidazo[1,2-a]azepine-7-carboxylate](/img/structure/B13243240.png)
![2-[6-(Propan-2-yl)thieno[2,3-d]pyrimidin-4-yl]acetic acid](/img/structure/B13243245.png)
![3-Methyl-7-oxaspiro[5.6]dodec-9-ene](/img/structure/B13243256.png)
![1-[(3-Methylphenyl)methyl]-1H-imidazol-2-amine](/img/structure/B13243264.png)
![N-[1-(furan-2-yl)ethyl]-4-methylaniline](/img/structure/B13243276.png)
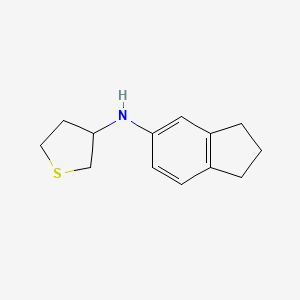
amine](/img/structure/B13243284.png)
![1-{2-amino-1-[1-(2-methylpropyl)-1H-pyrazol-5-yl]ethyl}cyclopentane-1-carboxylic acid](/img/structure/B13243285.png)

